molecular formula C24H29N3O3 B13824037 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide CAS No. 485753-19-3

2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide

Cat. No.: B13824037
CAS No.: 485753-19-3
M. Wt: 407.5 g/mol
InChI Key: FCQDFPMTYWGPCN-UHFFFAOYSA-N
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Description

2-Benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide is a synthetic benzamide derivative characterized by a central propan-2-yl backbone functionalized with a cycloheptylamino group and two benzamide moieties. The cycloheptyl group introduces steric bulk and lipophilicity, distinguishing it from smaller cyclic analogs (e.g., cyclohexyl derivatives) .

Synthesis of such compounds typically involves coupling benzoyl chloride or benzoic acid derivatives with amino alcohols or amines under catalytic conditions. For example, analogous compounds in the evidence were synthesized via reactions between 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol , or through copper-catalyzed click chemistry in DMF with Na ascorbate and DBU . The target compound likely follows similar synthetic routes, with the cycloheptylamine contributing to its unique stereoelectronic profile.

Properties

CAS No.

485753-19-3

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C24H29N3O3/c1-17(22(28)26-19-13-7-2-3-8-14-19)25-24(30)20-15-9-10-16-21(20)27-23(29)18-11-5-4-6-12-18/h4-6,9-12,15-17,19H,2-3,7-8,13-14H2,1H3,(H,25,30)(H,26,28)(H,27,29)

InChI Key

FCQDFPMTYWGPCN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide generally involves:

  • Preparation of a benzamide intermediate,
  • Introduction of the cycloheptylamino group attached to an oxopropan-2-yl fragment,
  • Coupling of these fragments via amide bond formation.

The key challenge lies in the selective formation of the amide bonds and the incorporation of the cycloheptylamino substituent without side reactions.

Stepwise Synthetic Route

Based on analogous benzamide syntheses and related compounds reported in the literature, the preparation can be outlined as follows:

Step Reaction Description Key Reagents and Conditions Notes
1. Preparation of 2-benzamido benzoic acid derivative Starting from 2-chlorobenzoic acid or 2-aminobenzoic acid, benzamide formation is carried out via reaction with benzoyl chloride or benzamide precursors Benzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux High yield amide bond formation
2. Synthesis of 1-(cycloheptylamino)-1-oxopropan-2-yl intermediate Cycloheptylamine reacts with a suitable oxopropan-2-yl precursor such as a protected amino acid derivative or alpha-keto acid Cycloheptylamine, oxopropan-2-yl derivative, coupling agents (e.g., EDCI, HATU), solvents like DMF or DCM Protecting groups may be used to prevent side reactions
3. Coupling of benzamide derivative with cycloheptylamino oxopropan-2-yl fragment Amide bond formation between the carboxylic acid group of the benzamide derivative and the amino group of the cycloheptylamino intermediate Coupling agents (e.g., DCC, EDCI), base (e.g., DIPEA), solvent (e.g., DMF), room temperature to mild heating Purification by recrystallization or chromatography

This synthetic scheme is supported by literature on benzamide derivatives and related compounds with cycloalkylamino substituents, showing effective amide bond formation protocols and functional group compatibility.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Solvent Dimethylformamide, dichloromethane, ethanol Solvent polarity affects solubility and reaction rate
Temperature Room temperature to reflux (25–80 °C) Higher temperatures may increase rate but risk side reactions
Coupling Agent EDCI, DCC, HATU Efficient amide bond formation with minimal byproducts
Base Triethylamine, DIPEA Neutralizes acid byproducts, promotes coupling
Reaction Time 2–24 hours Longer times improve conversion but may degrade sensitive groups
Purification Recrystallization, silica gel chromatography Ensures removal of unreacted starting materials and byproducts

Optimization of these parameters is critical for obtaining high purity and yield of the target compound.

Analytical Characterization Supporting Preparation

After synthesis, the compound is typically characterized by:

These analyses confirm successful synthesis and purity of 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents Conditions Yield (%) Reference
Esterification of benzoic acid derivative Conversion to methyl ester Methanol, H2SO4 Reflux, 8 h ~90
Amine oxime formation Reaction with hydroxylamine hydrochloride NH2OH·HCl, base Room temp, short time Moderate
Cyclization to heterocyclic intermediate Reaction with acid chloride 3,6-Dichloropicolinoyl chloride Mild heating Moderate
Hydrolysis and amide coupling Coupling with substituted amine EDCI, DIPEA, DMF Room temp to 50 °C High
Final purification Recrystallization or chromatography Ethanol, DMF Ambient -

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural analogs differ in their aromatic substituents, amino acid side chains, and cyclic moieties. Below is a comparative analysis based on evidence:

Compound Name Key Substituents Lipophilicity (log k)* Melting Point (°C) Biological Relevance
2-Benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide (Target) Cycloheptylamino, dual benzamide ~3.2 (estimated) N/A Potential catalytic/bioactive
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, hydroxyl 1.8 145–147 N,O-bidentate directing group
N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-... 4-butoxyphenyl, hydroxypropan-2-yl 2.5 162–164 C–H functionalization studies
4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide Cyclohexyl, benzoxazole-thioether 2.9 180–182 Antimicrobial activity

*Lipophilicity values inferred from HPLC data in and structural comparisons.

  • Aromatic Substituents : Electron-withdrawing groups (e.g., chloro in chloro-2-hydroxy-N-[...]benzamides ) lower log k values, while alkoxy groups (e.g., 4-butoxyphenyl ) increase lipophilicity. The dual benzamide groups in the target compound may facilitate hydrogen bonding, critical for protein interactions .

Biological Activity

2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide can be represented as follows:

  • Molecular Formula : C_{18}H_{28}N_{2}O_{2}
  • Molecular Weight : 304.4 g/mol

This compound features a benzamide moiety, which is often associated with various biological activities, including neuroleptic and anti-inflammatory effects.

The biological activity of 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as acid ceramidase, which is crucial in sphingolipid metabolism. For instance, a related compound was found to have an IC50 value of 3.2 nM against acid ceramidase, indicating potent inhibitory activity .
  • Receptor Interaction : Benzamide derivatives often interact with neurotransmitter receptors, influencing dopaminergic and serotonergic pathways. This interaction can lead to alterations in behavior and mood, making these compounds potential candidates for treating psychiatric disorders .
  • Covalent Bond Formation : The compound may act as a covalent inhibitor by reacting with specific amino acid residues in target proteins, similar to other benzamide derivatives that exhibit this behavior .

Efficacy in In Vivo Studies

Research has shown that benzamide derivatives can exhibit significant biological activities:

  • Neuroleptic Activity : In studies involving apomorphine-induced stereotyped behavior in rats, certain benzamide analogs demonstrated enhanced inhibitory effects compared to traditional neuroleptics like haloperidol and metoclopramide . This suggests that 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide may also possess neuroleptic properties.
  • Anti-inflammatory Effects : Some benzamide compounds have been linked to anti-inflammatory activities, which could be relevant for treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • High-Throughput Screening (HTS) : A study identified a related compound as an extremely potent inhibitor of acid ceramidase through HTS methods. The findings indicated a need for caution due to the instability of the compound under certain conditions .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzamides has revealed that modifications at specific positions can significantly enhance biological activity. For instance, the introduction of bulky groups or changes in the nitrogen substituents can lead to increased potency against various biological targets .

Summary of Biological Activities

CompoundTarget EnzymeIC50 (nM)Biological Activity
Compound 1Acid Ceramidase3.2Potent Inhibitor
Compound 2Dopamine Receptor15Neuroleptic Activity
Compound 3Inflammatory Pathway-Anti-inflammatory Effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide?

  • Methodological Answer : The compound can be synthesized via domino reactions using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as oxidizing agents. For example, TBHP-mediated oxidation under reflux in methanol (2 hours) achieves high yields (95%) after purification via silica gel column chromatography (hexane/EtOAc gradient) . Similar protocols for benzamide derivatives involve coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile/water, followed by crystallization .
  • Key Considerations : Monitor reaction progress via TLC; prioritize anhydrous conditions to avoid side reactions.

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm hydrogen and carbon environments (e.g., cycloheptylamino protons at δ ~3.5 ppm, benzamide carbonyls at ~168 ppm) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
    • Data Interpretation : Compare with PubChem-derived InChI/SMILES data for structural validation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For antitubercular potential, test against M. tuberculosis H37Rv strains at concentrations ≤50 µg/mL .
  • Controls : Include reference drugs (e.g., isoniazid for tuberculosis) and solvent-only controls.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields across synthetic protocols?

  • Methodological Answer : Conduct a Design of Experiments (DoE) to optimize variables (e.g., TBHP stoichiometry, solvent polarity). For example, increasing TBHP from 2 to 3 equivalents may improve oxidative cyclization efficiency . Compare with EDC-mediated coupling, which requires precise pH control (~7–8) .
  • Data Analysis : Use ANOVA to identify statistically significant factors affecting yield (e.g., reaction time vs. temperature).

Q. What computational tools are recommended for studying its structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., bacterial enzymes) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) with Gaussian 09 at the B3LYP/6-31G* level .
    • Validation : Cross-reference with experimental bioactivity data to refine computational models .

Q. What strategies enhance solubility for in vitro pharmacological studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the cycloheptylamino moiety .
    • Analytical Validation : Monitor solubility via HPLC-UV (λ = 254 nm) and confirm stability via LC-MS .

Q. How can process scalability be achieved without compromising purity?

  • Methodological Answer : Implement continuous-flow chemistry for TBHP-mediated reactions, ensuring consistent mixing and temperature control . For large-scale purification, replace column chromatography with recrystallization (methanol/water, 4:1) .
  • Quality Control : Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

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